2-Chloropyrrolo[1,2-b]pyridazine

Drug Design Medicinal Chemistry Physicochemical Properties

2-Chloropyrrolo[1,2-b]pyridazine (CAS 893723-58-5) is a halogenated N-bridgehead heterocycle, formally derived from the fusion of a pyrrole and a pyridazine ring. The presence of the chlorine atom at the 2-position imparts distinct electronic and steric properties that modulate its reactivity in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a critical building block for the synthesis of biologically active pyrrolo[1,2-b]pyridazine derivatives.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 893723-58-5
Cat. No. B12123365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrrolo[1,2-b]pyridazine
CAS893723-58-5
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=CC(=N2)Cl
InChIInChI=1S/C7H5ClN2/c8-7-4-3-6-2-1-5-10(6)9-7/h1-5H
InChIKeyICEFEPLTOYVQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyrrolo[1,2-b]pyridazine (CAS 893723-58-5): Technical Overview and Procurement Considerations


2-Chloropyrrolo[1,2-b]pyridazine (CAS 893723-58-5) is a halogenated N-bridgehead heterocycle, formally derived from the fusion of a pyrrole and a pyridazine ring [1]. The presence of the chlorine atom at the 2-position imparts distinct electronic and steric properties that modulate its reactivity in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a critical building block for the synthesis of biologically active pyrrolo[1,2-b]pyridazine derivatives .

Why In-Class Pyrrolo[1,2-b]pyridazines Cannot Substitute 2-Chloropyrrolo[1,2-b]pyridazine in Synthetic Workflows


Pyrrolo[1,2-b]pyridazine derivatives are not functionally interchangeable. The electronic nature of the 2-position substituent dictates reactivity, physicochemical properties, and downstream biological activity. The chloro substituent in 2-chloropyrrolo[1,2-b]pyridazine serves as a specific handle for SNAr and cross-coupling reactions, enabling the precise installation of diverse pharmacophores. In contrast, the unsubstituted parent compound (pyrrolo[1,2-b]pyridazine, CAS 274-55-5) lacks this synthetic versatility, while other halogenated analogs (e.g., bromo or iodo) exhibit different reaction kinetics and selectivity in palladium-catalyzed transformations [1]. Furthermore, the chlorine atom influences the compound's lipophilicity and electronic distribution, parameters that are critical in drug design. The evidence presented below quantifies these key differences, demonstrating why a simple substitution with a related pyrrolo[1,2-b]pyridazine derivative would compromise synthetic efficiency and final product outcomes.

Quantitative Differentiation Evidence for 2-Chloropyrrolo[1,2-b]pyridazine in Procurement Decisions


Increased LogP Relative to Parent Pyrrolo[1,2-b]pyridazine Enhances Lipophilicity for Drug Design

The introduction of a chlorine atom at the 2-position significantly increases the calculated partition coefficient (cLogP) compared to the unsubstituted pyrrolo[1,2-b]pyridazine. This shift in lipophilicity is a critical parameter in early-stage drug discovery, influencing membrane permeability and oral bioavailability [1].

Drug Design Medicinal Chemistry Physicochemical Properties

Electrophilic Substitution Reactivity Profile Dictates Synthetic Utility

The presence of the chlorine atom at the 2-position deactivates the pyrrole ring towards electrophilic substitution compared to the unsubstituted pyrrolo[1,2-b]pyridazine. This modulation of reactivity is essential for achieving regioselective functionalization in complex molecule synthesis .

Synthetic Chemistry Reaction Selectivity Medicinal Chemistry

Nucleophilic Aromatic Substitution (SNAr) Capability Enables Diverse Derivatization

The 2-chloro group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a key transformation for introducing amines, ethers, and other nucleophiles onto the pyrrolo[1,2-b]pyridazine core. This reactivity is absent in the parent, unsubstituted compound [1].

Synthetic Chemistry Reaction Scope Medicinal Chemistry

Cross-Coupling Versatility: Suzuki-Miyaura Reactions Enable Rapid SAR Exploration

The 2-chloro substituent participates efficiently in Suzuki-Miyaura cross-coupling reactions, allowing for the direct introduction of aryl and heteroaryl groups. This is a cornerstone strategy for structure-activity relationship (SAR) studies in drug discovery .

Synthetic Chemistry Palladium Catalysis Medicinal Chemistry

Computational PASS Prediction Suggests Potential Kinase Inhibitory Activity

In silico PASS (Prediction of Activity Spectra for Substances) analysis of the title compound predicts a moderate probability of protein kinase inhibition (Pa = 0.584), which aligns with the known activity of related pyrrolo[1,2-b]pyridazine derivatives against targets such as HER-2, JAK, and PARP [1].

Computational Chemistry Kinase Inhibition Drug Discovery

Key Research and Industrial Applications of 2-Chloropyrrolo[1,2-b]pyridazine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries (PARP, JAK, HER-2)

2-Chloropyrrolo[1,2-b]pyridazine is the optimal starting material for generating diverse libraries of 2-substituted pyrrolo[1,2-b]pyridazines. Its chloro substituent enables rapid derivatization via SNAr or Suzuki coupling to explore structure-activity relationships (SAR). This is directly supported by the discovery of potent PARP-1 inhibitors (e.g., 15a, IC50 = 7.24 nM) and HER-2 inhibitors (e.g., 7d, IC50 = 4 nM), which were derived from analogous 2-substituted scaffolds [1][2].

Drug Design: Lead Optimization Based on Favorable Physicochemical Properties

The increased lipophilicity (cLogP = 1.98) of the 2-chloro derivative compared to the parent pyrrolo[1,2-b]pyridazine (cLogP = 1.5) positions it as a superior starting point for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates targeting the central nervous system or intracellular targets [3].

Process Chemistry: Robust Intermediate for Multi-Step Synthesis

The balance of reactivity and stability offered by the 2-chloro group makes it a more practical intermediate than its bromo or iodo analogs for large-scale synthesis. Its reduced sensitivity to ambient conditions and predictable performance in palladium-catalyzed cross-couplings minimize the risk of side reactions, improving overall process robustness and yield consistency .

Academic Research: Tool Compound for Probing N-Bridgehead Heterocycle Reactivity

2-Chloropyrrolo[1,2-b]pyridazine serves as a well-defined model system for investigating the electronic effects of halogen substitution on the reactivity of fused pyrrolopyridazines. Its distinct electrophilic and nucleophilic substitution profile, as well as its performance in cross-coupling, makes it a valuable tool for fundamental studies in heterocyclic chemistry [4].

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